

Application of Fluorescent Ligands in Histamine H1 Receptor Binding Studies

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Compound of Interest						
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Introduction

The histamine H1 receptor (H1R), a class A G protein-coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses.[1] Consequently, it is a primary target for antihistamine drugs. The study of ligand-receptor interactions at the H1R is crucial for the development of new and improved therapeutics. Fluorescent ligands have emerged as powerful tools for investigating various aspects of H1R pharmacology, including binding affinity, kinetics, receptor localization, and signaling in living cells.[1][2] This document provides detailed application notes and protocols for the use of fluorescent ligands in H1R binding studies.

Core Principles

Fluorescent ligands are typically composed of a known H1R antagonist (pharmacophore), a flexible linker, and a fluorophore (e.g., BODIPY 630/650).[3][4] The pharmacophore directs the ligand to the H1R binding pocket, while the fluorophore allows for detection and quantification. Several techniques can be employed to study the interaction of these ligands with the H1R, including Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), Fluorescence Correlation Spectroscopy (FCS), and confocal microscopy.[2] [5][6]



Featured Fluorescent Ligands

A number of fluorescent ligands have been developed for the H1R, often based on the scaffolds of established antagonists like mepyramine and VUF13816.[4] The choice of pharmacophore, linker, and fluorophore can significantly impact the ligand's binding affinity and kinetic properties.[3]

Signaling Pathway of the Histamine H1 Receptor

The H1 receptor predominantly couples to $G\alpha q/11$ proteins. Upon activation by an agonist like histamine, it initiates the inositol-phospholipid signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in various cellular responses.[1][7]



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Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the binding affinities and kinetic parameters of various fluorescent ligands for the H1 receptor, as determined by different experimental techniques.

Table 1: Equilibrium Dissociation Constants (Kd) and Inhibition Constants (Ki) of Fluorescent Ligands for H1R.



Fluore scent Ligand	Orthos tere	Linker	Fluoro phore	Assay Metho d	Cell Line	pKi / Ki	pKD / KD	Refere nce
10	Mepyra mine	Ala-Ala- Ala	BODIP Y 630/650	Radiolig and Compet ition	CHO- H1R	8.24 ± 0.05 / 5.75 nM	-	[4]
11	Mepyra mine	Gly- Gly-Gly	BODIP Y 630/650	Radiolig and Compet ition	CHO- H1R	8.26 ± 0.04 / 5.50 nM	-	[4]
12	Mepyra mine	β-Ala-β- Ala-β- Ala	BODIP Y 630/650	Radiolig and Compet ition	CHO- H1R	8.21 ± 0.06 / 6.17 nM	-	[4]
23	VUF13 816	Ala-Ala- Ala	BODIP Y 630/650	Radiolig and Compet ition	CHO- H1R	9.00 ± 0.04 / 1.00 nM	-	[4]
24	VUF13 816	Gly- Gly-Gly	BODIP Y 630/650	Radiolig and Compet ition	CHO- H1R	8.91 ± 0.05 / 1.23 nM	-	[4]
25	VUF13 816	β-Ala-β- Ala-β- Ala	BODIP Y 630/650	Radiolig and Compet ition	CHO- H1R	8.96 ± 0.05 / 1.10 nM	-	[4]
31a	Doxepi n analog	Val-Ser- Asn	BODIP Y 630/650	NanoB RET Saturati on	HEK29 3T- Nluc- H1R	-	8.96 ± 0.07 / 1.1 nM	[3]
mepyra mine-	Mepyra mine	Not specifie	BODIP Y	Functio nal	CHO- H1R	-	Appare nt Kd	[7]



BODIP	d	630/650	Assay	~1 µM
Y630-			(Ca2+)	
650				

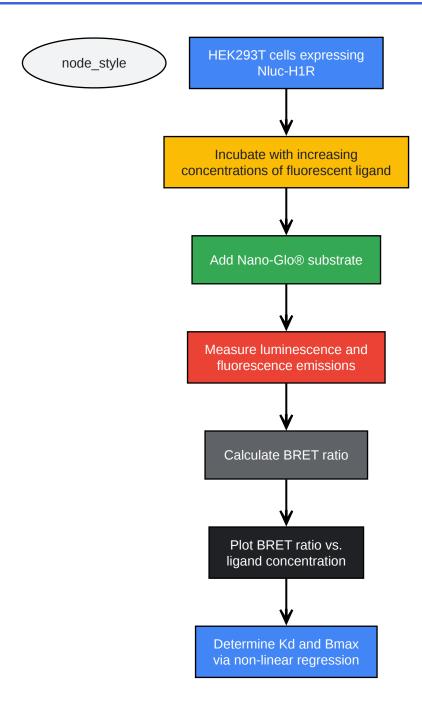
Table 2: Kinetic Parameters (kon and koff) of Fluorescent Ligands for H1R.

Fluores cent Ligand	Orthost ere	Assay Method	Cell Line	k_on (M ⁻¹ min ⁻¹)	k_off (min ⁻¹)	Residen ce Time (1/k_off) (min)	Referen ce
10	Mepyram ine	NanoBR ET	HEK293 T-Nluc- H1R	1.1 x 10 ⁸	0.11	9.1	[8]
23	VUF1381 6	NanoBR ET	HEK293 T-Nluc- H1R	1.8 x 10 ⁸	0.013	77	[8]

Experimental Protocols NanoBRET Saturation Binding Assay

This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a fluorescent ligand.[2][3]





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Caption: NanoBRET Saturation Binding Workflow.

Materials:

- HEK293T cells transiently or stably expressing N-terminally NanoLuc-tagged H1R (Nluc-H1R).[2]
- · Fluorescent ligand of interest.



- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
- Nano-Glo® substrate (Promega).
- White, opaque 96-well microplates.
- Plate reader capable of measuring luminescence and fluorescence simultaneously or sequentially.

Procedure:

- Seed Nluc-H1R expressing HEK293T cells in white, opaque 96-well plates and allow them to attach overnight.
- Prepare serial dilutions of the fluorescent ligand in assay buffer.
- Remove the culture medium from the cells and wash once with assay buffer.
- Add the fluorescent ligand dilutions to the wells. For determination of non-specific binding, add a high concentration (e.g., 10 μM) of a known unlabeled H1R antagonist (e.g., mepyramine) to a set of wells.
- Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 2 hours).
- Add the Nano-Glo® substrate according to the manufacturer's instructions.
- Immediately measure the luminescence at the NanoLuc emission wavelength (e.g., 460 nm) and the fluorescence at the fluorophore's emission wavelength (e.g., >610 nm for BODIPY 630/650).
- Calculate the BRET ratio by dividing the fluorescence signal by the luminescence signal.
- Subtract the non-specific binding BRET ratio from the total binding BRET ratio to obtain the specific binding.
- Plot the specific binding BRET ratio against the fluorescent ligand concentration and fit the data to a one-site binding model using non-linear regression to determine the Kd and Bmax values.



NanoBRET Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled competing ligands by measuring their ability to displace a fluorescent ligand from the H1R.[3]

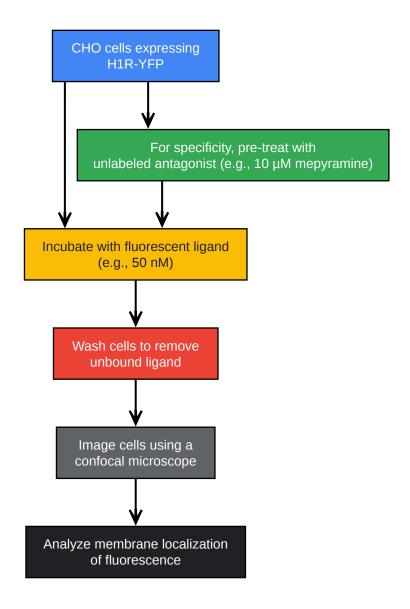
Procedure:

- Follow steps 1 and 3 of the NanoBRET Saturation Binding Assay protocol.
- Prepare serial dilutions of the unlabeled competing ligand in assay buffer.
- To each well, add a fixed concentration of the fluorescent ligand (typically at or below its Kd value) and the serial dilutions of the unlabeled competing ligand.
- Incubate the plate at 37°C to reach equilibrium.
- Follow steps 6-8 of the NanoBRET Saturation Binding Assay protocol.
- Plot the BRET ratio against the logarithm of the competing ligand concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [F]/Kd), where [F] is the concentration of the fluorescent ligand and Kd is its equilibrium dissociation constant.

Confocal Microscopy for Receptor Visualization

This protocol allows for the visualization of fluorescent ligand binding to the H1R on the surface of living cells.[2][5]





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Caption: Confocal Microscopy Workflow for H1R Visualization.

Materials:

- CHO or HEK293 cells expressing H1R, optionally tagged with a fluorescent protein like YFP (H1R-YFP) for co-localization studies.[2]
- · Fluorescent ligand.
- Unlabeled H1R antagonist (e.g., mepyramine) for competition studies.
- · Cell culture medium.



- Glass-bottom dishes or chamber slides suitable for microscopy.
- Confocal laser scanning microscope.

Procedure:

- Seed the H1R-expressing cells onto glass-bottom dishes and allow them to adhere.
- On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
- To determine specific binding, pre-incubate a set of cells with a high concentration of an unlabeled antagonist (e.g., 10 μM mepyramine) for 30 minutes at 37°C.[2]
- Add the fluorescent ligand (e.g., 10-50 nM) to the cells and incubate for a desired period (e.g., 30 minutes) at 37°C.[2][3]
- Gently wash the cells with pre-warmed medium to remove unbound fluorescent ligand.
- Acquire images using a confocal microscope with appropriate laser excitation and emission filter settings for the fluorophore (and YFP if applicable).
- Observe the localization of the fluorescence signal. Specific binding to the H1R should result in a clear membrane-bound signal that is significantly reduced in the cells pre-treated with the unlabeled antagonist.[2]

Conclusion

Fluorescent ligands are invaluable tools for the detailed pharmacological characterization of the histamine H1 receptor. The protocols outlined in this document provide a framework for conducting robust and reproducible binding assays and imaging studies. The use of these techniques can provide critical insights into the molecular interactions governing ligand binding and can significantly aid in the discovery and development of novel antihistaminergic drugs.

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